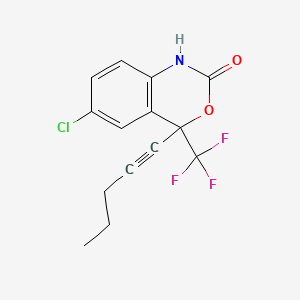

6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one” is a chemical compound with the molecular formula C14H11ClF3NO2 . It has a molecular weight of 317.69 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains a benzoxazin-2-one ring, a pent-1-ynyl group, and a trifluoromethyl group . The InChI string for this compound is InChI=1S/C14H11ClF3NO2/c1-2-3-4-7-13 (14 (16,17)18)10-8-9 (15)5-6-11 (10)19-12 (20)21-13/h5-6,8H,2-3H2,1H3, (H,19,20) .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 317.69 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has two rotatable bonds . The exact mass and the monoisotopic mass of the compound are 317.0430408 g/mol . The topological polar surface area of the compound is 38.3 Ų . The compound has a complexity of 482 .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The chemical compound 6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one belongs to the benzoxazinone family, a group of compounds known for their diverse biological activities and synthetic utility in organic chemistry. This specific compound's synthesis and structural relevance can be related to the general methodologies and applications of benzoxazinones and their derivatives. Benzoxazinones, including related structures, are synthesized via the cyclization of certain precursors, providing a scaffold for further functionalization and application in medicinal chemistry and material science. The significance of the oxazinium salts as electrophiles in synthesis pathways highlights the compound's potential utility in creating complex molecular architectures (Sainsbury, 1991).

Biological Significance

Benzoxazinones, the chemical class to which our compound of interest is related, play a crucial role in plant defense mechanisms and exhibit potential as antimicrobial scaffolds. These compounds are produced by certain plants as defense compounds against microbial threats. Their structural diversity, particularly variations in the N substituent, significantly influences their biological activity. Synthetic derivatives of benzoxazinones have shown potential in antimicrobial applications, demonstrating the scaffold's utility in designing new antimicrobial compounds with potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Antioxidant and Radical Scavenging Properties

Chromones and their derivatives, which are closely related to benzoxazinones, possess significant antioxidant properties. These compounds, present in the human diet, are associated with various physiological activities, such as anti-inflammatory and antidiabetic effects. Their antioxidant properties, crucial for neutralizing reactive oxygen species and preventing cellular damage, underscore the potential health benefits of benzoxazinone derivatives, including the compound (Yadav, Parshad, Manchanda, & Sharma, 2014).

Environmental Impact and Toxicity of Fluorinated Alternatives

The environmental persistence and toxicity of fluorinated compounds, which are structurally similar to the trifluoromethyl group present in our compound, have been studied extensively. Novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) have been identified, showing comparable or even more significant potential toxicity. This research underscores the need for careful consideration of the environmental and health impacts of fluorinated organic compounds, including those with trifluoromethyl substituents (Wang et al., 2019).

Mécanisme D'action

Target of Action

Benzoxazin-2-one, also known as 6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the HIV virus, making it a primary target for antiretroviral drugs .

Mode of Action

Benzoxazin-2-one interacts with its target, the reverse transcriptase enzyme, by blocking its function . This prevents the transcription of viral RNA into DNA, thereby inhibiting the replication of the HIV virus .

Biochemical Pathways

The biosynthesis of benzoxazin-2-one involves nine enzymes that form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates . Seven of these genes (Bx1-Bx6 and Bx8) form a cluster at the tip of the short arm of maize chromosome 4 that includes four P450 genes (Bx2-5) belonging to the same CYP71C subfamily .

Pharmacokinetics

The pharmacokinetics of benzoxazin-2-one, specifically its absorption, distribution, metabolism, and excretion (ADME) properties, are favorable for its use as an antiretroviral drug . It has a bioavailability of 40–45% under fasting conditions, is highly protein-bound (99.5–99.75%), and is metabolized in the liver via CYP2A6 and CYP2B6-mediated pathways . The onset of action is within 3–5 hours, and it has an elimination half-life of 40–55 hours . It is excreted via the kidneys (14–34%) and feces (16–61%) .

Result of Action

The molecular and cellular effects of benzoxazin-2-one’s action include the inhibition of HIV replication, leading to a decrease in viral load and an increase in CD4 cell count . This results in the improvement of immune function in individuals with HIV .

Action Environment

Environmental factors can influence the action, efficacy, and stability of benzoxazin-2-one. Soil properties including organic matter, reactive mineral surfaces, ion exchange capacity, inorganic ions, and abiotic and biotic factors of the soil environment significantly influence the activity of benzoxazin-2-one . Furthermore, the abundance of benzoxazin-2-one in plants can be induced locally by pest and pathogen attack .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one involves the reaction of 6-chloro-4-pent-1-yn-1-ol with trifluoroacetic anhydride to form the corresponding trifluoroacetate. This intermediate is then reacted with 2-amino-4-(trifluoromethyl)phenol to yield the target compound.", "Starting Materials": ["6-chloro-4-pent-1-yn-1-ol", "trifluoroacetic anhydride", "2-amino-4-(trifluoromethyl)phenol"], "Reaction": [ "Step 1: React 6-chloro-4-pent-1-yn-1-ol with trifluoroacetic anhydride in the presence of a catalyst to form the corresponding trifluoroacetate intermediate.", "Step 2: Purify the intermediate by column chromatography.", "Step 3: React the purified intermediate with 2-amino-4-(trifluoromethyl)phenol in the presence of a base to yield the target compound.", "Step 4: Purify the target compound by recrystallization." ] } | |

Numéro CAS |

205755-86-8 |

Formule moléculaire |

C14H11ClF3NO2 |

Poids moléculaire |

317.69 g/mol |

Nom IUPAC |

(4S)-6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C14H11ClF3NO2/c1-2-3-4-7-13(14(16,17)18)10-8-9(15)5-6-11(10)19-12(20)21-13/h5-6,8H,2-3H2,1H3,(H,19,20)/t13-/m0/s1 |

Clé InChI |

RNMIPUHUAVCLHQ-ZDUSSCGKSA-N |

SMILES isomérique |

CCCC#C[C@]1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F |

SMILES |

CCCC#CC1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F |

SMILES canonique |

CCCC#CC1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F |

Synonymes |

6-Chloro-1,4-dihydro-4-(1-pentyn-1-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; |

Origine du produit |

United States |

Q1: What are benzoxazin-2-ones?

A1: Benzoxazin-2-ones are a class of heterocyclic organic compounds containing both a benzene ring and an oxazinone ring. They are characterized by a 2-one group within the oxazine ring.

Q2: What are some common applications of benzoxazin-2-ones?

A2: Benzoxazin-2-ones exhibit a wide range of biological activities and are commonly investigated for their potential applications as:

- Pharmaceutical agents: Anticonvulsants [], antimicrobial agents [, , ], reverse transcriptase inhibitors [, ].

- Organic synthesis: Building blocks for synthesizing complex molecules [, , , , , , ].

- Material science: Fluorescent dyes [, ].

Q3: Are there any naturally occurring benzoxazin-2-ones?

A: Yes, some benzoxazin-2-ones are found in nature. For example, cephalandole A, a natural product with potential biological activity, is a 3-indolylbenzoxazin-2-one [, ].

Q4: What are the common synthetic routes to benzoxazin-2-ones?

A4: Several methods have been developed for synthesizing benzoxazin-2-ones, including:

- Condensation reactions: Reacting α-aminophenols with α-keto-acids or their esters [, , ].

- Cyclization reactions: Utilizing 2-vinylphenylcarbamates with iodine [], hydriodic acid [], or copper catalysts [].

- Multicomponent reactions: Employing 2-(1-arylvinyl)anilines, unactivated alkyl bromides, and CO2 under palladium catalysis and visible light [].

- From epoxides: Reacting gem-difunctionalized epoxides with α-aminophenol [].

- From Mannich phenol bases: Reacting o-hydroxybenzyltrimethylammonium salts with potassium cyanate [].

Q5: Can you elaborate on the reaction of epoxides with α-aminophenol to form benzoxazin-2-ones?

A: Gem-difunctionalized epoxides react with α-aminophenol, leading to the formation of 3-aryl-2H-1,4-benzoxazin-2-ones. This reaction proceeds through a multi-step mechanism involving epoxide ring-opening, cyanohydrin formation, and subsequent heterocyclization [].

Q6: How do benzoxazin-2-ones react with organometallic reagents?

A: Benzoxazin-2-ones react with organolithium and Grignard reagents, providing a pathway to synthesize N-[1-(2-hydroxyphenyl)alkyl]-N-alkylamides [].

Q7: Can you provide information about the structure and spectral properties of benzoxazin-2-ones?

A:

- Spectroscopic data: Benzoxazin-2-ones are characterized by specific signals in various spectroscopic techniques like IR, NMR, and mass spectrometry [, , , , ]. For instance, the presence of the carbonyl group in the benzoxazinone ring is confirmed by a strong absorption band in the IR spectrum around 1700 cm−1.

Q8: What is unique about the pKa of (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl )- 2H-3,1-benzoxazin-2-one (DMP 266)?

A: DMP 266 exhibits an unusually low pKa (around 10.1-10.2) for a carbamate functional group. This anomaly is attributed to the stabilization of the negatively charged species through inductive effects from neighboring substituents and resonance delocalization of the negative charge [].

Q9: How is computational chemistry employed in benzoxazin-2-one research?

A: Computational methods like Density Functional Theory (DFT) are valuable tools to study the reactivity and reaction mechanisms of benzoxazin-2-ones. For example, DFT calculations have been used to investigate the mechanisms of CO2 incorporation into propargylic amines catalyzed by silver and amine catalysts, leading to the formation of benzoxazin-2-ones [].

Q10: Are there any studies exploring the structure-activity relationships (SAR) of benzoxazin-2-ones?

A: Yes, several studies focus on understanding how modifications to the benzoxazin-2-one structure influence their biological activity, potency, and selectivity [, , ]. This knowledge is crucial for designing and developing new derivatives with improved therapeutic potential.

Q11: What are the future directions for benzoxazin-2-one research?

A11: Future research efforts involving benzoxazin-2-ones are likely to focus on:

- Developing more efficient and enantioselective synthetic methods [, , ].

- Expanding the scope of their applications in medicinal chemistry by exploring their potential against various diseases [, , ].

- Investigating their drug-likeness properties such as ADME (absorption, distribution, metabolism, excretion) profiles and toxicity [, ].

- Developing novel drug delivery systems to enhance their bioavailability and target specificity [, ].

- Understanding their environmental impact and degradation pathways [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

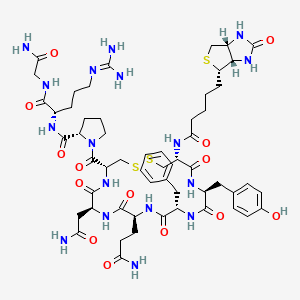

![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

![(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B589714.png)

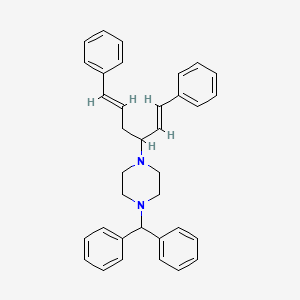

![7-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B589724.png)

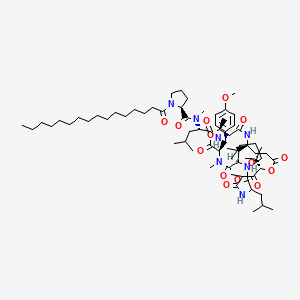

![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B589733.png)